4-bromo-N-(3-methylbutyl)benzamide
Description
4-Bromo-N-(3-methylbutyl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the para position and a 3-methylbutyl (isopentyl) group attached to the amide nitrogen. Its structural analogs, however, have demonstrated diverse applications, including kinase inhibition (FGFR1) and ribonucleotide reductase targeting .
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-bromo-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H16BrNO/c1-9(2)7-8-14-12(15)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
FFFSIGVGVPPNKQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Benzamide Core
Halogen Substitution
4-Bromo-N-(2-Nitrophenyl)Benzamide ():
- Replacing the 3-methylbutyl group with a 2-nitrophenyl substituent introduces strong electron-withdrawing effects, altering electronic distribution and crystallographic parameters. The nitro group increases molecular polarity, reflected in its triclinic crystal system (space group P1) with unit cell dimensions a = 3.8338 Å, b = 12.6784 Å, c = 24.918 Å .
- Compared to 4-bromo-N-(3-methylbutyl)benzamide, this derivative lacks the lipophilic 3-methylbutyl chain, likely reducing membrane permeability but enhancing solubility in polar solvents.
- 2-Iodo-3-Methyl-N-(3-Methylbutyl)Benzamide (): Substituting bromine with iodine at the ortho position increases steric bulk and polarizability. This analog shares the 3-methylbutyl group, suggesting similar pharmacokinetic profiles but distinct electronic interactions .
Aromatic Ring Modifications
- 4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives (–6, 9): The 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which enhance π-π stacking interactions with aromatic residues in enzyme active sites. For example, derivative C9 exhibited potent FGFR1 inhibition (IC₅₀ < 1 μM) in NSCLC cell lines, attributed to the synergistic effects of bromine and methoxy groups on target engagement .
Amide Side Chain Modifications
Alkyl vs. Aryl Substituents
- N-(4-Anilinophenyl) Derivatives (): The 4-anilinophenyl group enables hydrogen bonding via the aniline NH, a feature absent in this compound. For instance, 3-bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide exhibits a predicted pKa of 12.48, indicating strong basicity at physiological pH .
Spectroscopic and Crystallographic Comparisons
FT-IR and NMR Data
- FT-IR Peaks : Analogs such as 4-bromo-N-(dimethylcarbamothioyl)benzamide show characteristic stretches for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and C-Br (~600 cm⁻¹), consistent with the parent compound .
- 13C NMR : Derivatives like B11 (4-bromo-N-(3,5-dimethoxyphenyl)-2-(3-methylphenylamido)benzamide) exhibit distinct carbonyl shifts at δ 167.04 ppm, compared to δ ~166 ppm in simpler benzamides, reflecting electronic effects of substituents .
Crystal Packing
- The triclinic packing of 4-bromo-N-(2-nitrophenyl)benzamide (Z = 4, density = 1.785 Mg/m³) contrasts with monoclinic systems observed in alkyl-substituted analogs, highlighting the role of substituents in lattice organization .
Data Tables
Table 1. Key Structural and Physical Properties
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